molecular formula C17H24FN3O2 B6708894 N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide

N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide

Cat. No.: B6708894
M. Wt: 321.4 g/mol
InChI Key: UQUHEBXXMUESSQ-UHFFFAOYSA-N
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Description

“N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluoroethyl group, a tetrahydronaphthalenyl moiety, and a carbamoylamino linkage

Properties

IUPAC Name

N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-11-6-7-13-4-3-5-15(14(13)10-11)21-17(23)20-12(2)16(22)19-9-8-18/h6-7,10,12,15H,3-5,8-9H2,1-2H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUHEBXXMUESSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2NC(=O)NC(C)C(=O)NCCF)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroethylamine, 7-methyl-1,2,3,4-tetrahydronaphthalene, and propanoyl chloride.

    Formation of Intermediate: The initial step may involve the reaction of 2-fluoroethylamine with propanoyl chloride to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with 7-methyl-1,2,3,4-tetrahydronaphthalene under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, “N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and its ability to modulate specific biological pathways.

Industry

In an industrial context, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of “N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, thereby affecting metabolic processes.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluoroethyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide: Similar structure but lacks the methyl group on the naphthalene ring.

    N-(2-chloroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

Uniqueness

The presence of the fluoroethyl group and the specific substitution pattern on the naphthalene ring make “N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” unique

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